
Benzenepropanal, 3,4-dimethyl-
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Description
Benzenepropanal, 3,4-dimethyl- is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in 3,4-dimethylbenzenepropanal undergoes oxidation under strong acidic or basic conditions. Common oxidizing agents include:
Reagent/Conditions | Product | Mechanism | Source |
---|---|---|---|
KMnO4 (hot, acidic) | 3,4-Dimethylbenzoic acid | Cleavage of the benzylic C–H bond | |
CrO3 (Jones reagent) | 3,4-Dimethylbenzaldehyde ketone | Radical-mediated oxidation |
For example, oxidation with hot KMnO4 converts the benzylic carbon into a carboxylic acid group via radical intermediates. The reaction proceeds through homolytic cleavage of the benzylic C–H bond (bond dissociation energy ~90 kcal/mol), forming a benzylic radical that reacts further with Mn=O species .
Hydroacylation with Alkynes/Alkenes
3,4-Dimethylbenzenepropanal participates in rhodium-catalyzed hydroacylation, forming α,β-unsaturated ketones (enones). Key findings include:
The reaction mechanism involves oxidative addition of the aldehyde C–H bond to Rh(I), followed by alkyne/alkene insertion and reductive elimination . Ligands like DPEphos enhance regioselectivity for linear products.
Benzylic Bromination
The benzylic position undergoes radical bromination using N-bromosuccinimide (NBS):
Conditions | Product | Selectivity | Source |
---|---|---|---|
NBS, light, CCl4 | 3,4-Dimethylbenzyl bromide | High |
The reaction proceeds via a radical chain mechanism, initiated by light or peroxides. The benzylic radical intermediate reacts with Br2 (generated in situ from NBS) .
Nucleophilic Additions
The aldehyde group reacts with nucleophiles such as Grignard reagents or hydrides:
Reagent | Product | Notes | Source |
---|---|---|---|
RMgX (Grignard) | Secondary alcohol derivatives | Requires anhydrous conditions | |
NaBH4 | 3,4-Dimethylbenzyl alcohol | Mild reduction |
Electron-donating methyl groups on the benzene ring slightly deactivate the aldehyde toward nucleophilic attack compared to unsubstituted benzaldehyde.
Condensation Reactions
The compound undergoes aldol and Claisen-Schmidt condensations:
Reaction Type | Conditions | Product | Source |
---|---|---|---|
Aldol condensation | Base (NaOH), heat | β-Hydroxy ketone derivatives | |
Claisen-Schmidt | Acidic/neutral, heating | α,β-Unsaturated ketones |
For example, condensation with acetophenone under basic conditions yields chalcone-like derivatives .
Key Mechanistic Insights
-
Radical Stability : The benzylic position forms stable radicals due to resonance with the aromatic ring, enabling selective bromination and oxidation .
-
Catalyst-Ligand Effects : Rhodium complexes with bisphosphine ligands (e.g., DPEphos) suppress competitive alkyne cyclotrimerization during hydroacylation .
-
Steric Effects : 3,4-Dimethyl substituents hinder electrophilic aromatic substitution but enhance benzylic reactivity .
Q & A
Basic Research Questions
Q. What are the key spectroscopic characteristics of 3,4-dimethylbenzenepropanal for structural confirmation?
To confirm the structure of 3,4-dimethylbenzenepropanal, researchers should prioritize:
- NMR Spectroscopy : Analyze 1H and 13C NMR spectra to identify the aliphatic propanal chain (e.g., aldehyde proton at ~9.8 ppm, methyl groups on the benzene ring at ~2.2–2.5 ppm) and aromatic protons influenced by substituents.
- IR Spectroscopy : Detect the aldehyde C=O stretch (~1720 cm−1) and C-H stretches from methyl groups (~2850–2960 cm−1).
- Mass Spectrometry (MS) : Confirm molecular weight (C10H12O, calculated MW 148.20) via high-resolution MS, with fragmentation patterns indicating loss of the aldehyde group (-28 amu).
Reference data from structurally analogous compounds like 3,4-dimethylbenzaldehyde (C9H10O, MW 134.18) can guide interpretation .
Q. What are the common synthetic routes for 3,4-dimethylbenzenepropanal, and what are their efficiency metrics?
Two primary methods are:
- Friedel-Crafts Acylation : React 3,4-dimethylbenzaldehyde with acetyl chloride in the presence of Lewis acids (e.g., AlCl3), followed by reduction and oxidation to introduce the propanal chain. Typical yields range from 40–60%, with purity challenges due to byproducts like ketones.
- Oxidative Methods : Use Swern or Jones oxidation on 3,4-dimethylbenzyl alcohol derivatives. This route achieves higher purity (>90%) but requires stringent temperature control (-20°C to 0°C for Swern) .
Comparative efficiency metrics (e.g., atom economy, E-factor) should be calculated to optimize route selection.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for 3,4-dimethylbenzenepropanal synthesis?
Discrepancies in yields often arise from:
- Reagent Purity : Trace moisture in Lewis acids (e.g., AlCl3) can reduce acylation efficiency. Use Karl Fischer titration to verify anhydrous conditions.
- Reaction Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and optimize reaction termination points.
- Model-Based Validation : Apply kinetic models (e.g., modified lumped reaction models) to correlate experimental data with theoretical predictions, as demonstrated in CO2-to-DME synthesis studies .
Q. What advanced analytical techniques are suitable for detecting trace impurities in 3,4-dimethylbenzenepropanal samples?
- HPLC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) to separate and quantify impurities like residual alcohols or oxidation byproducts (LOD < 0.1 ppm).
- Headspace GC-MS : Detect volatile impurities (e.g., residual solvents) with purge-and-trap concentration.
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., hydrazones) to confirm regiochemistry .
Q. How do steric effects of 3,4-dimethyl substituents influence the compound’s reactivity in nucleophilic additions?
The 3,4-dimethyl groups create steric hindrance, which:
- Reduces Electrophilicity : The aldehyde group’s accessibility to nucleophiles (e.g., Grignard reagents) is diminished, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Directs Regioselectivity : In Diels-Alder reactions, the substituents favor para-adducts due to steric shielding of the ortho positions. Computational modeling (DFT) can predict transition-state energies to validate experimental outcomes .
Q. Methodological Considerations
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds (e.g., 3,4-dimethylbenzaldehyde) to ensure accuracy .
- Synthetic Optimization : Use design-of-experiments (DoE) approaches to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)propanal |
InChI |
InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-8H,3-4H2,1-2H3 |
InChI Key |
YBUXFZICSZNQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=O)C |
Origin of Product |
United States |
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